2-Methyl-5-((3-methylpiperidin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Description
Properties
IUPAC Name |
2-methyl-5-[(3-methylpiperidin-1-yl)-thiophen-2-ylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4OS2/c1-10-5-3-7-19(9-10)13(12-6-4-8-22-12)14-15(21)20-16(23-14)17-11(2)18-20/h4,6,8,10,13,21H,3,5,7,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYCODCGTPIIONW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(C2=CC=CS2)C3=C(N4C(=NC(=N4)C)S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-Methyl-5-((3-methylpiperidin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a novel heterocyclic compound with significant potential in medicinal chemistry. Its complex structure includes a thiazole ring fused with a triazole, which is known to exhibit various biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
The molecular formula of the compound is , with a molecular weight of 356.49 g/mol. The structure features several functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 356.49 g/mol |
| Purity | ≥ 95% |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of similar thiazole and triazole derivatives. While specific data on the compound is limited, related compounds have shown promising results against various pathogens:
- Gram-positive and Gram-negative Bacteria : Compounds in this class have demonstrated potent activity against bacteria such as Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.21 μM for some derivatives .
- Fungi : Antifungal activity has also been observed against species such as Candida albicans, indicating potential therapeutic uses in treating fungal infections .
Cytotoxicity and Cancer Research
The cytotoxic effects of the compound have not been extensively documented; however, related thiazolo[3,2-b][1,2,4]triazole derivatives have been evaluated for their anticancer properties. In vitro studies indicate that these compounds can induce apoptosis in cancer cell lines through various mechanisms:
- Cell Line Sensitivity : The sensitivity of different cell lines (e.g., HaCat and BALB/c 3T3) to these compounds has been assessed using MTT assays, revealing varying degrees of cytotoxicity .
- Mechanisms of Action : The interactions at the molecular level often involve binding to critical enzymes such as DNA gyrase, which is essential for bacterial DNA replication .
Case Studies
- Synthesis and Evaluation : A study synthesized a series of thiazolo[3,2-b][1,2,4]triazole derivatives and evaluated their biological activities. The most active compound exhibited significant antibacterial and antifungal properties along with low toxicity against human cell lines .
- Molecular Docking Studies : Computational studies have suggested that these compounds bind effectively to target enzymes involved in bacterial resistance mechanisms, offering insights into their potential as new antimicrobial agents .
Q & A
Q. What are the key structural features of this compound, and how do they influence its bioactivity?
The compound integrates a thiazole-triazole fused core, a 3-methylpiperidine group, and a thiophene ring. The thiazolo-triazole system enhances π-π stacking with biological targets, while the piperidine and thiophene moieties modulate lipophilicity and receptor binding affinity. Structural analogs show that substituents on the piperidine and thiophene groups significantly affect selectivity and potency in anti-inflammatory and antimicrobial assays .
Table 1: Structural Contributions to Bioactivity
| Feature | Role | Example Impact |
|---|---|---|
| Thiazolo-triazole core | Facilitates hydrogen bonding and aromatic interactions | Enhanced binding to kinase targets |
| 3-Methylpiperidine | Modulates solubility and membrane permeability | Improved blood-brain barrier penetration in analogs |
| Thiophene ring | Engages in hydrophobic interactions | Increased antimicrobial activity against Gram-positive strains |
Q. What synthetic methodologies are commonly used for this compound?
Synthesis typically involves multi-step pathways:
- Step 1 : Formation of the thiazolo[3,2-b][1,2,4]triazole core via cyclization of thiourea derivatives with α-haloketones.
- Step 2 : Introduction of the thiophen-2-ylmethyl group via nucleophilic substitution or Mannich-type reactions.
- Step 3 : Coupling with 3-methylpiperidine under basic conditions (e.g., triethylamine in DMF at 60–80°C) . Critical parameters include solvent choice (DMF or chloroform for solubility), pH control, and purification via column chromatography or recrystallization .
Q. How is the compound characterized post-synthesis?
Key techniques:
- NMR Spectroscopy : Confirms regioselectivity of the thiazolo-triazole fusion and substituent positioning (e.g., ¹H NMR for methyl groups, ¹³C NMR for carbonyl signals) .
- Mass Spectrometry (HRMS) : Validates molecular weight (expected: ~356–370 g/mol) and detects impurities .
- HPLC : Assesses purity (≥95% required for pharmacological studies) .
Advanced Research Questions
Q. How can researchers optimize synthesis yield under varying solvent conditions?
Solvent polarity and coordination ability critically impact reaction kinetics. For example:
- Polar aprotic solvents (DMF) : Accelerate SN2 reactions but may reduce regioselectivity.
- Chloroform : Enhances steric control in Mannich reactions .
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 6 hours) and improves yield by 15–20% in solvent-free conditions .
Table 2: Solvent Optimization for Step 2
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 80 | 68 | 92 |
| Chloroform | 60 | 75 | 95 |
| Ethanol | 70 | 58 | 88 |
Q. How do structural analogs resolve contradictions in reported biological activity data?
Discrepancies in antimicrobial or anti-inflammatory efficacy often arise from assay conditions (e.g., bacterial strain variability) or substituent stereochemistry. Methodological solutions include:
- Orthogonal assays : Combine MIC testing with time-kill curves to confirm bacteriostatic vs. bactericidal effects .
- Molecular docking : Validate target engagement (e.g., COX-2 for anti-inflammatory activity) and correlate with in vivo results .
- Metabolite profiling : Identify degradation products that may interfere with activity .
Q. What strategies mitigate low bioavailability in preclinical models?
- Prodrug design : Introduce ester groups at the 6-hydroxyl position to enhance solubility.
- Nanoparticle encapsulation : Use PLGA polymers to improve plasma half-life (e.g., from 2 to 8 hours in rodent models) .
- Co-crystallization : Pair with cyclodextrins to stabilize the compound in gastric fluid .
Data Analysis & Mechanistic Questions
Q. How can researchers interpret conflicting NMR data for regiochemical assignments?
Ambiguities in triazole-thiazole fusion can arise from tautomerism. Solutions:
- 2D NMR (COSY, NOESY) : Resolve coupling patterns between H-2 (thiazole) and H-5 (triazole) .
- Isotopic labeling : Use ¹⁵N-labeled precursors to track nitrogen positions .
Q. What in silico tools predict off-target interactions for this compound?
- SwissTargetPrediction : Identifies kinase and GPCR targets with >70% accuracy.
- Molecular dynamics simulations : Assess binding stability to CYP450 enzymes (critical for toxicity screening) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
